1-(4-Fluorophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(4-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a fluorophenyl group, a thiophenyl group, and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.
Synthesis of the Pyridazinyl Intermediate: The pyridazine ring can be constructed through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Coupling Reactions: The thiophenyl group can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final compound can be assembled through nucleophilic substitution or other suitable reactions to link the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: As a building block for creating novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The presence of the fluorophenyl group in 1-(4-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE can impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C16H11FN2OS2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylethanone |
InChI |
InChI=1S/C16H11FN2OS2/c17-12-5-3-11(4-6-12)14(20)10-22-16-8-7-13(18-19-16)15-2-1-9-21-15/h1-9H,10H2 |
InChI Key |
GEIBQLDOPVRGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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